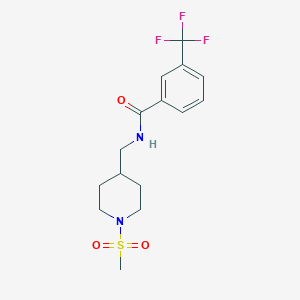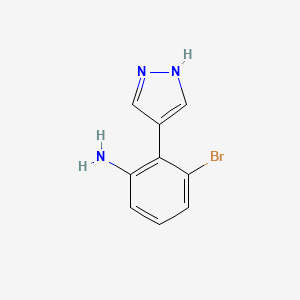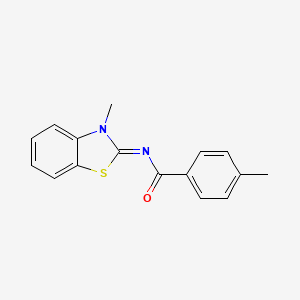
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling pathway. BTK activation leads to the activation of downstream signaling pathways, including NF-κB and MAPK pathways, which promote cell survival, proliferation, and differentiation. Inhibition of BTK by this compound leads to the suppression of these signaling pathways, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines, including diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in autoimmune disorders such as rheumatoid arthritis and lupus. In addition, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good oral bioavailability, making it a suitable candidate for oral administration. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
For research on N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide include the development of more potent and selective BTK inhibitors, the investigation of combination therapies with other targeted agents, and the identification of biomarkers that can predict response to treatment with this compound.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound selectively inhibits BTK, a key enzyme involved in B-cell receptor signaling pathway, leading to the suppression of downstream signaling pathways that promote cell survival, proliferation, and differentiation. This compound has a favorable safety profile and has the potential to be a valuable addition to the current armamentarium of targeted therapies. Further research is needed to fully elucidate the therapeutic potential of this compound and its future directions.
Synthesis Methods
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves a series of chemical reactions, starting with the reaction of 4-piperidinemethanol with methylsulfonyl chloride to produce 1-(methylsulfonyl)piperidin-4-yl)methanol. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to produce this compound.
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has shown promising results as a selective inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling pathway. This compound has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, where BTK plays a crucial role in the pathogenesis of these diseases.
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c1-24(22,23)20-7-5-11(6-8-20)10-19-14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVHLSHIICMXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)
![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)


![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)


![N-(2,4-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2785296.png)
